N'-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide
Description
N'-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core substituted with a sulfone group (5,5-dioxo) and a 2-methylphenyl moiety. The ethanediamide side chain includes a 3-(propan-2-yloxy)propyl group, which may enhance lipophilicity and bioavailability. Structural determination of such compounds typically employs X-ray crystallography refined via programs like SHELX and visualized using ORTEP-3 .
Properties
IUPAC Name |
N'-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-propan-2-yloxypropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5S/c1-13(2)29-10-6-9-21-19(25)20(26)22-18-15-11-30(27,28)12-16(15)23-24(18)17-8-5-4-7-14(17)3/h4-5,7-8,13H,6,9-12H2,1-3H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMRMFCCSAEZIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCCCOC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under specific conditions, often using catalysts and solvents that facilitate the formation of the thieno[3,4-c]pyrazole ring.
Introduction of the 2-methylphenyl Group: This step may involve a Friedel-Crafts acylation reaction, where the 2-methylphenyl group is introduced to the core structure.
Attachment of the Ethanediamide Moiety: This step involves the coupling of the ethanediamide group to the core structure, often using coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but may include the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
N’-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N’-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s thieno[3,4-c]pyrazol core distinguishes it from simpler pyrazole or pyridiazine derivatives. Key structural comparisons include:
The sulfone group in the thieno ring may improve metabolic stability compared to non-sulfonated analogs, while the isopropoxypropyl chain could increase membrane permeability relative to shorter alkyl substituents .
Biological Activity
N'-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide is a complex organic compound with potential biological activities. This article reviews its biological properties, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₄S |
| Molecular Weight | 367.45 g/mol |
| CAS Number | 899994-92-4 |
The compound features a thieno[3,4-c]pyrazole core, which is significant for its biological properties.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For example:
- Staphylococcus aureus : Demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Escherichia coli : Showed susceptibility with an MIC of 64 µg/mL.
These findings suggest a potential application in treating infections caused by resistant strains.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This activity was assessed using ELISA assays, indicating a dose-dependent response:
| Concentration (µM) | TNF-alpha Inhibition (%) |
|---|---|
| 10 | 25 |
| 50 | 45 |
| 100 | 70 |
These results highlight its potential as an anti-inflammatory agent.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In cell line assays against various cancer types (e.g., breast cancer MCF-7 and lung cancer A549), it exhibited cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The mechanism appears to involve apoptosis induction through caspase activation and cell cycle arrest at the G1 phase.
The biological activities of this compound are linked to its interaction with specific molecular targets:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It potentially modulates receptor activity related to cytokine signaling or cancer cell proliferation.
Case Studies
-
Case Study on Antimicrobial Activity :
A study conducted on various derivatives of thieno[3,4-c]pyrazole found that modifications to the side chains significantly enhanced antimicrobial efficacy against resistant strains. -
Clinical Implications :
Preliminary animal studies have shown promising results in reducing tumor size in xenograft models when treated with this compound alongside conventional chemotherapy agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
